
3-(3,5-Difluorophenyl)azetidine
Descripción general
Descripción
“3-(3,5-Difluorophenyl)azetidine” is a chemical compound with the CAS Number: 1203796-99-9 . It has a molecular weight of 169.17 . The compound is a yellow to brown sticky oil to solid in physical form .
Synthesis Analysis
Azetidines are synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors . The accessible azetidine products can be readily converted into free, unprotected azetidines .
Molecular Structure Analysis
The InChI Code for “3-(3,5-Difluorophenyl)azetidine” is 1S/C9H9F2N/c10-8-1-6 (2-9 (11)3-8)7-4-12-5-7/h1-3,7,12H,4-5H2 . The InChI key is FNIOEHWSYCXSMF-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound “3-(3,5-Difluorophenyl)azetidine” has a storage temperature of 2-8°C . The physical form of the compound is a yellow to brown sticky oil to solid .
Aplicaciones Científicas De Investigación
-
Synthesis of Functionalized Azetidines
- Field : Organic Chemistry
- Application : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
- Method : This approach can be considered among the most efficient methods for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .
- Results : There exist numerous examples in the literature, in which [2 + 2] photocycloaddition reactions have been used for the synthesis of complex natural products .
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Field : Medicinal Chemistry
- Application : A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .
- Method : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
-
Tuning Fluorescent Wavelengths in Bioimaging
- Field : Biochemistry
- Application : 3,3-Difluoroazetidine hydrochloride, a related compound, is used as a precursor for rhodamine dyes to finely tune their fluorescent wavelengths in bioimaging applications .
- Method : The specific methods of application or experimental procedures would depend on the specific bioimaging application and the type of rhodamine dye being synthesized .
- Results : The use of 3,3-Difluoroazetidine hydrochloride in this context can result in finely tuned fluorescent wavelengths, which can enhance the quality and specificity of bioimaging .
-
Applications in Organic Light Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)
- Field : Material Science
- Application : 3,3-Difluoroazetidine hydrochloride has a high potential to expand the use in applications of OLEDs and DSSCs, due to its ability of tuning the HOMO-LUMO (highest occupied molecular orbital and lowest unoccupied molecular orbital) .
- Method : The specific methods of application or experimental procedures would depend on the specific OLED or DSSC design and the desired properties of the device .
- Results : The use of 3,3-Difluoroazetidine hydrochloride in this context can result in improved performance of OLEDs and DSSCs .
-
Precursor for Rhodamine Dyes
- Field : Biochemistry
- Application : 3,3-Difluoroazetidine hydrochloride, a related compound, is used as a precursor for rhodamine dyes to finely tune their fluorescent wavelengths in bioimaging applications .
- Method : The specific methods of application or experimental procedures would depend on the specific bioimaging application and the type of rhodamine dye being synthesized .
- Results : The use of 3,3-Difluoroazetidine hydrochloride in this context can result in finely tuned fluorescent wavelengths, which can enhance the quality and specificity of bioimaging .
-
Applications in Polymer Synthesis
- Field : Organic Chemistry
- Application : Azetidines have been used in polymer synthesis .
- Method : The specific methods of application or experimental procedures would depend on the specific polymer synthesis design and the desired properties of the polymer .
- Results : The use of azetidines in this context can result in improved performance of the synthesized polymers .
Safety And Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits . The incorporation of azetidines into complex scaffolds is highly desirable . Therefore, future research may focus on developing efficient, robust methods for their synthesis .
Propiedades
IUPAC Name |
3-(3,5-difluorophenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIOEHWSYCXSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747627 | |
| Record name | 3-(3,5-Difluorophenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)azetidine | |
CAS RN |
1203796-99-9 | |
| Record name | 3-(3,5-Difluorophenyl)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203796-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Difluorophenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)
![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)
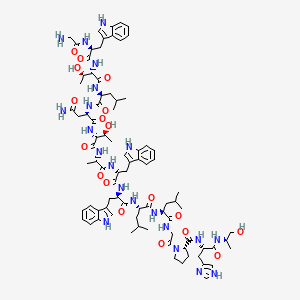
![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

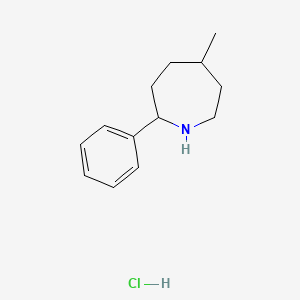

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)
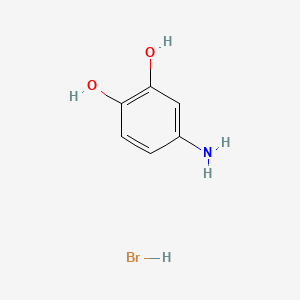
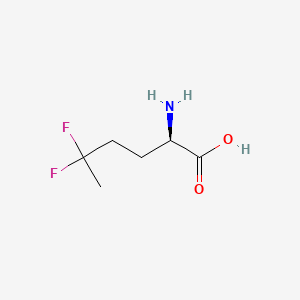
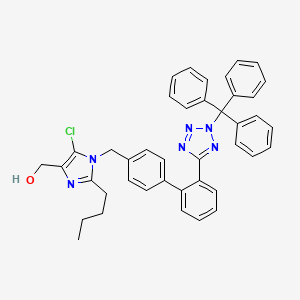
![2-Nitrodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B584625.png)